N-(3-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2-dihydropyridinone core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and an N-(3-ethylphenyl)acetamide side chain. Its molecular framework combines electron-deficient (oxadiazole) and electron-rich (dihydropyridinone) systems, which may enhance binding interactions with biological targets such as kinases or enzymes. The 3-ethylphenyl group likely improves lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-2-16-8-6-11-18(14-16)24-20(28)15-27-13-7-12-19(23(27)29)22-25-21(26-30-22)17-9-4-3-5-10-17/h3-14H,2,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMWFCJDCMJTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Synthesis of the Pyridine Ring: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling of Intermediates: The oxadiazole and pyridine intermediates are then coupled using suitable reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs from recent literature:
Key Findings :
- Electron-Withdrawing Groups : The 3-phenyl-1,2,4-oxadiazole in the target compound may enhance binding to kinase active sites compared to the triazole in ’s compound, which is more commonly associated with antimicrobial activity .
- Metabolic Stability: The dihydropyridinone core in the target compound is less prone to oxidation than the dihydrotriazole in , suggesting improved metabolic stability .
- Synthetic Accessibility: ’s compound involves a complex benzoxazolo-oxazin scaffold, which requires multi-step synthesis, whereas the target compound’s simpler dihydropyridinone core may streamline production .
Research Implications and Limitations
Future studies should prioritize:
- Kinase Inhibition Assays : Validate binding affinity against kinases like EGFR or VEGFR.
- ADME Profiling : Compare oral bioavailability and half-life with analogs from and .
- Toxicity Screening: Assess safety margins relative to dichlorophenoxy-containing compounds (), which may carry higher toxicity risks .
Biological Activity
N-(3-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide, also referred to by its CAS number 1105249-94-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antimicrobial and cytotoxic activities, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C23H20N4O3, with a molecular weight of 400.4 g/mol. The compound features a complex structure that includes a dihydropyridine ring and an oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown strong bactericidal effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
In a comparative study of antimicrobial activities among various oxadiazole derivatives, it was found that those with an acetyl group displayed enhanced activity against tested microbial strains . The mechanism underlying this activity is believed to involve the inhibition of biofilm formation and disruption of bacterial cell integrity.
| Compound | Activity Against | Reference |
|---|---|---|
| N-(3-Ethylphenyl)-2-[2-oxo... | Staphylococcus aureus, E. coli | |
| 3-Acetyl derivatives | Various Gram-positive and Gram-negative bacteria |
Cytotoxicity Studies
Cytotoxicity assessments have been performed using normal cell lines such as L929. Results indicated that certain derivatives exhibited low cytotoxicity at therapeutic concentrations while maintaining high antimicrobial efficacy. Notably, the compound demonstrated selective toxicity towards cancerous cells compared to non-cancerous cells .
In one study involving the testing of several oxadiazole derivatives on L929 cells, it was observed that while some compounds induced cell death at higher concentrations (e.g., 100 µM), others actually enhanced cell viability at lower doses . This selective cytotoxicity suggests potential applications in cancer therapeutics.
| Compound | Concentration (µM) | Cell Line | Effect |
|---|---|---|---|
| Compound 25 | 100 (24h) | L929 | Cytotoxic |
| Compound 24 | 12 (24h) | L929 | Increased viability |
The biological activity of N-(3-ethylphenyl)-2-[2-oxo... is attributed to its structural components. The oxadiazole ring is known for its ability to interact with biological targets such as enzymes involved in bacterial metabolism and proliferation. Additionally, the dihydropyridine structure contributes to its lipophilicity, enhancing membrane permeability and facilitating cellular uptake.
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives where N-(3-ethylphenyl)-2-[2-oxo... was included in a library screened for antiviral activity against SARS-CoV-2. While not the primary focus of this compound, it showcased the versatility of oxadiazole derivatives in combating viral infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
